BenchChemオンラインストアへようこそ!

Ren-001

PPARδ nuclear receptor transactivation assay

Mavodelpar (also designated REN001, HPP-593) is a selective, orally bioavailable small-molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ). Chemically, it is supplied as the sodium salt (C31H29FNNaO5, MW 537.55) and contains an alkyne functional group enabling copper-catalyzed click chemistry applications.

Molecular Formula C31H29FNNaO5
Molecular Weight 537.6 g/mol
CAS No. 1604815-32-8
Cat. No. B8819224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRen-001
CAS1604815-32-8
Molecular FormulaC31H29FNNaO5
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+]
InChIInChI=1S/C31H30FNO5.Na/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33;/h4-14,21H,15-20,22H2,1H3,(H,34,35);/q;+1/p-1/b29-14+;
InChIKeyFDJYWCAHISUZAI-MAOGHAJMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mavodelpar (Ren-001) CAS 1604815-32-8: Baseline PPARδ Agonist Profile for Mitochondrial and Fibrotic Disease Research


Mavodelpar (also designated REN001, HPP-593) is a selective, orally bioavailable small-molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ) [1]. Chemically, it is supplied as the sodium salt (C31H29FNNaO5, MW 537.55) and contains an alkyne functional group enabling copper-catalyzed click chemistry applications . The compound has been advanced to Phase 2b clinical evaluation for primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD), and has demonstrated preclinical efficacy in models of renal fibrosis [2].

Why PPARδ Agonists Are Not Interchangeable: The Case for Mavodelpar (Ren-001) Specificity


Within the PPARδ agonist class, critical differences in receptor subtype selectivity, species-specific potency, and molecular structure dictate divergent research outcomes and translational relevance. Generic substitution based solely on target class (e.g., replacing mavodelpar with GW501516 or seladelpar) introduces significant confounding variables: mavodelpar exhibits a distinct selectivity window over PPARα/γ [1], a unique species potency profile (human vs. cynomolgus monkey) [2], and an alkyne handle absent in many analogs that enables bioconjugation workflows . These quantifiable differentiators, detailed in Section 3, directly impact the interpretability of in vitro, in vivo, and chemical biology experiments.

Quantitative Differentiation Evidence for Mavodelpar (Ren-001) vs. PPARδ Agonist Comparators


PPARδ Potency and Species Selectivity Profile Relative to GW501516 and Seladelpar

Mavodelpar demonstrates a distinct species-dependent potency profile that differs from the tool compound GW501516. In recombinant cell line transactivation assays, mavodelpar activates human PPARδ with an EC50 of 31 nM, whereas GW501516 exhibits sub-nanomolar potency (EC50 1-1.2 nM) . Conversely, mavodelpar shows approximately 5-fold greater potency on cynomolgus monkey PPARδ (EC50 6.6 nM) compared to the human receptor [1]. This species divergence is not documented for GW501516, which maintains consistent low nanomolar potency across species. Seladelpar (MBX-8025), another clinical-stage PPARδ agonist, exhibits an EC50 of 31 nM for PPARδ, identical to mavodelpar on human receptor, but its species selectivity profile is not as extensively characterized in public data [2].

PPARδ nuclear receptor transactivation assay species selectivity GW501516

Subtype Selectivity over PPARα and PPARγ Compared to GW501516 and Elafibranor

Mavodelpar's functional selectivity window differentiates it from both ultra-selective tool compounds and dual/pan-PPAR agonists. In PPAR-GAL4 transactivation assays, mavodelpar exhibits EC50 values of 10 nM and 260 nM for human PPARα, and 4,100 nM and >15,000 nM for PPARγ [1]. This translates to >300-fold selectivity for PPARδ over PPARγ and >8-fold over PPARα at the lower EC50 [2]. By comparison, GW501516 demonstrates 1,000-fold selectivity over both hPPARα and hPPARγ, making it a more stringent tool for δ-specific interrogation . In contrast, elafibranor (GFT505) is a dual PPARα/δ agonist with EC50 values of 45 nM (α) and 175 nM (δ), lacking significant γ-selectivity [3].

PPAR selectivity off-target PPARα PPARγ transactivation assay

Cellular Bioenergetic Rescue in PMM Patient-Derived Fibroblasts vs. Untreated Controls

In fibroblasts derived from patients with primary mitochondrial myopathy (PMM) and confirmed Complex I (CI) deficiency, mavodelpar treatment (concentration not specified in abstract) improved cellular bioenergetics compared to untreated CI-deficient controls [1]. Key functional improvements included increased oxygen consumption rate (OCR), elevated adenosine triphosphate (ATP) production, and decreased superoxide levels [2]. This direct evidence of functional rescue in a disease-relevant human cellular model is not yet reported for other clinical-stage PPARδ agonists such as seladelpar in PMM fibroblasts, providing a unique differentiation point for mitochondrial disease research applications.

mitochondrial myopathy OCR ATP production superoxide complex I deficiency

Renal Fibrosis Suppression in Alport Syndrome Mouse Model: In Vivo Efficacy Data

In the B6129SF1-Col4a3-/- mouse model of Alport syndrome (a genetic model of progressive renal fibrosis), mavodelpar administered at 10 mg/kg intraperitoneally once daily from 6 to 17 weeks of age effectively suppressed glomerular injury and renal fibrosis [1]. Quantified outcomes included suppression of proteinuria and hematuria, reduction of blood urea nitrogen (BUN) levels, and decreased expression of fibrosis-related proteins including phospho-Stat3, connective tissue growth factor (CTGF), α-SMA, and collagen types I and IV . While other PPARδ agonists (e.g., GW501516) have demonstrated anti-fibrotic effects in various models, this specific Alport syndrome efficacy dataset is unique to mavodelpar and provides a benchmark for fibrosis research procurement.

renal fibrosis Alport syndrome Col4a3 knockout proteinuria BUN

Click Chemistry Functionalization Capability vs. Non-Alkyne PPARδ Agonists

Mavodelpar contains a terminal alkyne moiety that enables its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules . This structural feature is absent in comparator PPARδ agonists including GW501516, seladelpar, and elafibranor, which lack reactive handles for bioconjugation [1]. The alkyne group is located on the morpholinopropynyl substituent and remains accessible for CuAAC without ablating PPARδ agonist activity, as demonstrated by retention of potency in the free acid form .

click chemistry CuAAC alkyne bioconjugation probe synthesis

Oral Bioavailability and Clinical Pharmacokinetic Linearity vs. Seladelpar

Mavodelpar demonstrates linear pharmacokinetics over a 10-fold oral dose range (25 mg to 250 mg) in human clinical studies, with no significant dose-dependent effects on absorption [1]. This contrasts with seladelpar, which exhibits a shorter half-life (6 hours in healthy adults, 3.8-6.7 hours in PBC patients) and may require more frequent dosing considerations [2]. Mavodelpar is formulated as an oral capsule (100 mg QD in Phase 2b) and a new tablet formulation is under bioequivalence evaluation, indicating procurement options for different experimental requirements [3][4].

oral bioavailability PK linearity Cmax AUC dose proportionality

Validated Research Applications for Mavodelpar (Ren-001) Based on Quantitative Evidence


Mitochondrial Bioenergetics Research in Primary Patient-Derived Cells

Procure mavodelpar for studies requiring functional validation of PPARδ-mediated rescue of oxidative phosphorylation defects in primary mitochondrial myopathy (PMM) patient fibroblasts. As demonstrated in Section 3 Evidence Item 3, mavodelpar improves OCR, ATP production, and reduces superoxide in CI-deficient cells harboring diverse mtDNA and nDNA mutations [1]. This model-specific validation is not established for seladelpar or elafibranor, making mavodelpar the PPARδ agonist of choice for PMM cellular bioenergetics assays.

Renal Fibrosis and Alport Syndrome Preclinical Modeling

Utilize mavodelpar at 10 mg/kg i.p. QD in Col4a3-/- mice to replicate published anti-fibrotic effects, including suppression of proteinuria, BUN, p-Stat3, CTGF, and collagen deposition [2]. This validated dosing paradigm provides a benchmark for fibrosis studies that cannot be assumed for other PPARδ agonists without independent replication. Researchers investigating PPARδ-mediated renal protection should prioritize mavodelpar to align with peer-reviewed protocols.

PPARδ Target Engagement Probe Synthesis via Click Chemistry

Select mavodelpar over GW501516 or seladelpar for applications requiring bioconjugation, such as synthesis of fluorescent PPARδ tracers, affinity pull-down probes, or PROTAC precursors. The intrinsic alkyne group enables CuAAC conjugation to azide-modified fluorophores, biotin, or E3 ligase ligands without de novo synthetic derivatization . This capability is unique among clinical-stage PPARδ agonists and justifies procurement for chemical biology and probe development workflows.

Translational Pharmacology Requiring Oral Dosing and Predictable PK

For in vivo pharmacology studies in rodents or non-human primates requiring oral administration, mavodelpar offers linear PK from 25-250 mg in humans and an established 100 mg QD clinical dose [3][4]. Notably, the ~5-fold enhanced potency on cynomolgus monkey PPARδ (EC50 6.6 nM vs. 31 nM human) must inform dose selection in NHP models to avoid overexposure [5]. Procurement of mavodelpar for translational studies should be paired with species-specific potency adjustments.

Quote Request

Request a Quote for Ren-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.